molecular formula C14H16F2N4O2S B10930051 4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol

4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B10930051
M. Wt: 342.37 g/mol
InChI Key: SRJVIGWIBQKBPX-CAOOACKPSA-N
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Description

4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol is a complex organic compound characterized by its unique structure, which includes a triazole ring, a difluoromethoxy group, and an ethoxyphenyl group

Preparation Methods

The synthesis of 4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the condensation of 4-(difluoromethoxy)-3-ethoxybenzaldehyde with 5-ethyl-4H-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, where halogenated reagents can introduce new functional groups. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenated compounds for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of specific enzymes critical for bacterial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives with varying substituents. For example:

Properties

Molecular Formula

C14H16F2N4O2S

Molecular Weight

342.37 g/mol

IUPAC Name

4-[(E)-[4-(difluoromethoxy)-3-ethoxyphenyl]methylideneamino]-3-ethyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H16F2N4O2S/c1-3-12-18-19-14(23)20(12)17-8-9-5-6-10(22-13(15)16)11(7-9)21-4-2/h5-8,13H,3-4H2,1-2H3,(H,19,23)/b17-8+

InChI Key

SRJVIGWIBQKBPX-CAOOACKPSA-N

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OC(F)F)OCC

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OC(F)F)OCC

Origin of Product

United States

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